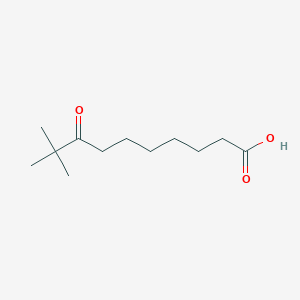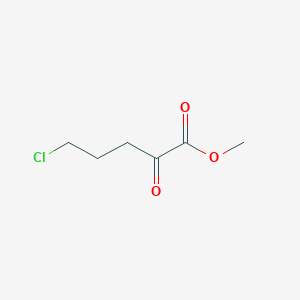
Methyl 5-chloro-2-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-chloro-2-oxopentanoate” is an organic compound that is commonly used as a reagent and intermediate in organic synthesis . It can be used to synthesize other organic compounds, such as drugs, pesticides, spices, dyes, and preservatives . It is also used as an insect attractant and long-term insecticide due to its volatile and pungent odor .
Synthesis Analysis
The synthesis of “Methyl 5-chloro-2-oxopentanoate” has been achieved through novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks . The more advanced synthetic route shows great potential due to the swift (30 min), solvent-free reaction, and catalytic amounts of base (<6.5 mol%) .Molecular Structure Analysis
“Methyl 5-chloro-2-oxopentanoate” has a molecular formula of C6H9ClO3 . It contains a total of 18 bonds; 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .Chemical Reactions Analysis
“Methyl 5-chloro-2-oxopentanoate” has been used in various chemical reactions. For instance, it has been used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .Physical And Chemical Properties Analysis
“Methyl 5-chloro-2-oxopentanoate” has a molecular weight of 164.587 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 224.0±0.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Green Solvent Development
Methyl 5-chloro-2-oxopentanoate: has been identified as a potential non-toxic replacement for common polar aprotic solvents. Its application as a green solvent, particularly in the form of Rhodiasolv PolarClean , is significant due to its lower toxicity and reduced environmental impact .
Synthesis Efficiency
The compound has been synthesized through novel single-step reactions via base-catalysed Michael additions, which are more sustainable and efficient compared to multi-step synthesis routes. This advancement aligns with green chemistry principles and offers a more eco-friendly approach to solvent production .
Organic Synthesis
In organic synthesis, Methyl 5-chloro-2-oxopentanoate serves as an important intermediate. It facilitates various reactions, including O- and N-arylation in S_NAr reactions, with the potential for solvent recovery. This application underscores its versatility and efficiency in organic chemistry processes .
Membrane Science
The solvent properties of Methyl 5-chloro-2-oxopentanoate have opened up opportunities in membrane science. It provides an alternative to conventional toxic polar aprotic solvents, which are often used in large quantities in this field .
Pharmaceutical Intermediates
As an intermediate, Methyl 5-chloro-2-oxopentanoate is used in the synthesis of various pharmaceutical compounds. Its role is crucial in the development of new drugs and therapeutic agents .
Agrochemical Production
The compound also finds application in the production of agrochemicals. Its chemical properties make it suitable for creating compounds that protect crops from pests and diseases .
Dyestuff Manufacturing
In the dyestuff industry, Methyl 5-chloro-2-oxopentanoate is utilized as a raw material. It contributes to the synthesis of colorants used in textiles and other materials .
Environmental Impact Reduction
The use of Methyl 5-chloro-2-oxopentanoate in various applications contributes to the reduction of environmental impact. By replacing more hazardous solvents, it supports sustainability efforts in chemical manufacturing .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-chloro-2-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-10-6(9)5(8)3-2-4-7/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGRCTRIKUJTNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-oxopentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


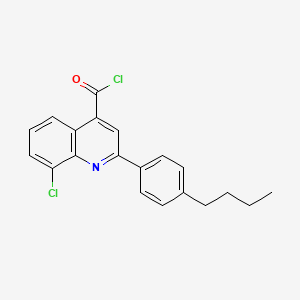
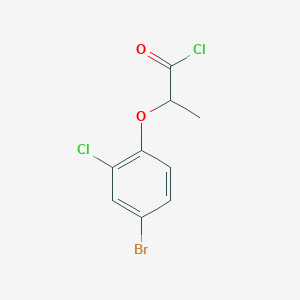

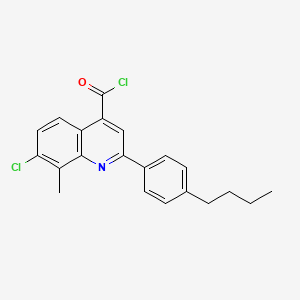
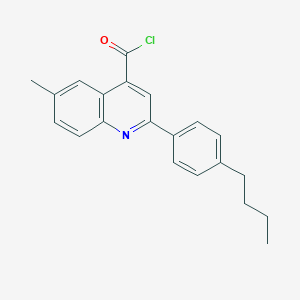
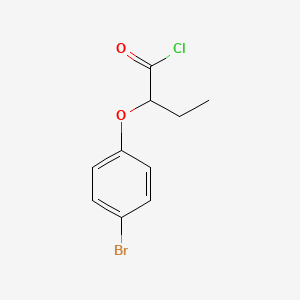
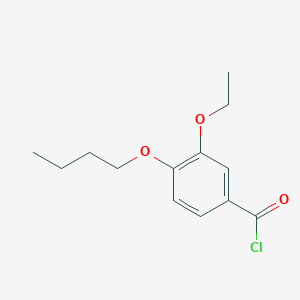
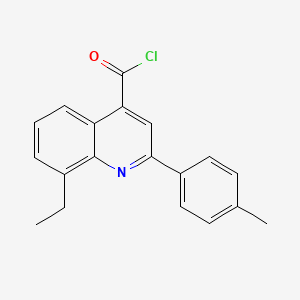

![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)
![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)
